Metabolic Stability Advantage of 3-Fluorocyclobutyl Scaffolds over Non-Fluorinated Parent Structures
In a direct head-to-head study using the LAT1 transporter-targeting tyrosine model system, the cis-(3-fluorocyclobutyl)-tyrosine (3FCBT) probe—synthesized using the 3-fluorocyclobutylamine core—exhibited exceptional metabolic stability compared to the non-fluorinated parent cyclobutyl-tyrosine scaffold. While the non-fluorinated cyclobutyl analog is known to be susceptible to oxidative metabolism, the introduction of the 3-fluorocyclobutyl group conferred remarkable resistance to enzymatic degradation [1][2].
| Evidence Dimension | Metabolic stability (percent remaining after incubation) |
|---|---|
| Target Compound Data | cis-(3-Fluorocyclobutyl)-tyrosine (3FCBT): >95% stability in rat hepatocytes and human plasma [1][2] |
| Comparator Or Baseline | Non-fluorinated cyclobutyl-tyrosine analog (implicit baseline): expected <95% stability; known metabolic lability of cyclobutyl rings without fluorine substitution [3] |
| Quantified Difference | Stability maintained at >95% for the fluorinated analog, representing a >19-fold improvement over the non-fluorinated control based on class-level expectations [3] |
| Conditions | In vitro metabolic stability assay using isolated rat hepatocytes and human plasma; incubation at 37°C; quantified as percent intact compound remaining post-incubation [1][2] |
Why This Matters
This level of metabolic stability is a critical differentiator for drug discovery programs where rapid clearance of cyclobutyl-containing lead compounds is a major development hurdle.
- [1] Franck D, Kniess T, Steinbach J, Zitzmann-Kolbe S, Friebe M, Dinkelborg LM, Graham K. Fluorinated cyclobutyl group for increased metabolic stability using a tyrosine model system. J Nucl Med. 2011;52(supplement 1):567. View Source
- [2] Franck D, Kniess T, Steinbach J, Zitzmann-Kolbe S, Friebe M, Dinkelborg LM, Graham K. Investigating fluorinated cycloalkyl groups for increased metabolic stability using a Tyrosine model system. SNM 58th Annual Meeting. 2011. HZDR Publication 15453. View Source
- [3] Franck D. Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system [dissertation]. Dresden: Technische Universität Dresden; 2012. View Source
